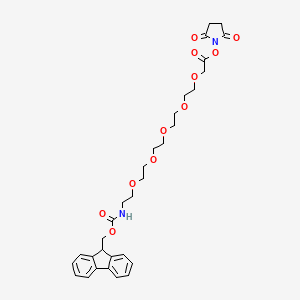

FmocNH-PEG5-CH2COONHS

CAS No.:

Cat. No.: VC13674063

Molecular Formula: C31H38N2O11

Molecular Weight: 614.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H38N2O11 |

|---|---|

| Molecular Weight | 614.6 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

| Standard InChI | InChI=1S/C31H38N2O11/c34-28-9-10-29(35)33(28)44-30(36)22-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-32-31(37)43-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,32,37) |

| Standard InChI Key | SZNXPJUMCPWDTR-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Fundamental Properties

Fmoc-NH-PEG5-CH2COO-NHS is a heterobifunctional linker comprising three functional regions:

-

An Fmoc-protected amine at the terminal end, which serves as a temporary protective group removable under basic conditions.

-

A PEG5 spacer (five ethylene glycol units), imparting hydrophilicity and flexibility to the molecule.

-

An NHS-activated carboxylic acid (CH2COO-NHS), enabling rapid conjugation with primary amines via stable amide bond formation .

Key Structural and Physical Data

-

Molecular Formula: (derived from Fmoc-NH-PEG5-CH2COOH [CAS 635287-26-2] with NHS ester modification) .

-

Molecular Weight: ~628.7 g/mol (based on analogous Fmoc-PEG5-NHS ester) .

-

CAS Number: While no direct CAS entry exists for this exact compound, related derivatives include:

Synthesis and Characterization

Synthetic Pathway

The synthesis involves two primary steps:

-

Formation of Fmoc-NH-PEG5-CH2COOH:

-

Activation of Carboxylic Acid to NHS Ester:

Analytical Data

| Property | Value | Source |

|---|---|---|

| Purity | 95–98% | |

| Storage Conditions | -20°C (protect from moisture) | |

| Stability | >1 year at recommended storage |

Applications in Biomedical Research

Bioconjugation and Protein Modification

The NHS ester reacts efficiently with primary amines (-NH2) on proteins, antibodies, or oligonucleotides, enabling:

-

Antibody-drug conjugate (ADC) synthesis via linkage to cytotoxic payloads .

-

Surface functionalization of nanoparticles for targeted drug delivery .

Proteolysis-Targeting Chimeras (PROTACs)

While Fmoc-PEG1-CH2CH2-NHS ester [CAS 1807521-05-6] is explicitly cited for PROTACs , the PEG5 variant offers advantages:

-

Extended linker length improves binding kinetics between E3 ligase and target protein .

-

Controlled Fmoc deprotection allows sequential conjugation steps .

Peptide Synthesis

The Fmoc group is cleaved using piperidine or DBU, exposing the primary amine for further solid-phase peptide elongation .

Comparative Analysis with Related Compounds

Advantages of PEG5 Spacer:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume